c(RADfC)

描述

c(RADfC) is a cyclic peptide derived from the naturally occurring peptide RGD. It has gained significant attention due to its potential therapeutic and environmental applications. This compound has a high affinity for integrin receptors, which are involved in cell adhesion and signaling processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of c(RADfC) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic structure is formed by introducing a disulfide bond between the cysteine residues. The reaction conditions often include the use of coupling reagents like HBTU or DIC and bases such as DIPEA to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of c(RADfC) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product.

化学反应分析

Types of Reactions

c(RADfC) undergoes various chemical reactions, including:

Oxidation: The disulfide bond in c(RADfC) can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The peptide can undergo substitution reactions at the amino acid side chains, particularly at the arginine and aspartic acid residues.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered side chains.

科学研究应用

Scientific Research Applications

c(RADfC) has demonstrated a wide range of applications in scientific research:

Cancer Therapy

c(RADfC) is being explored for its ability to target integrins in cancer cells, potentially improving the efficacy of chemotherapeutic agents. Studies have shown that dual-targeting strategies using c(RADfC) can enhance tumor imaging and treatment outcomes. For example, one study indicated that combining c(RADfC) with chemotherapeutic agents resulted in significant tumor regression in animal models .

Drug Delivery Systems

The high binding affinity of c(RADfC) allows it to be utilized in designing targeted drug delivery systems. This capability enables the direct delivery of therapeutic agents to tumor sites while minimizing side effects on healthy tissues. The integration of c(RADfC) into drug delivery systems has been shown to enhance therapeutic efficacy and reduce systemic toxicity .

Biomaterials Development

The properties of c(RADfC) are also being investigated for use in biomaterials, which can be engineered to promote tissue regeneration and repair. Its ability to facilitate cell adhesion makes it an attractive candidate for developing scaffolds in tissue engineering applications.

Case Studies

Several case studies illustrate the effectiveness of c(RADfC) in various applications:

Tumor Targeting with Activatable Cell-Penetrating Peptides (ACPPs)

A study demonstrated that c(RADfC) can significantly improve the uptake of ACPPs in tumor cells. By linking c(RADfC) to ACPPs, researchers achieved enhanced specificity and sensitivity for targeting tumors, resulting in increased probe penetration and improved imaging capabilities .

Theranostic Applications

c(RADfC) has been utilized in theranostic approaches, combining therapy and diagnostics. For instance, studies have shown that using c(RADfC)-based conjugates can facilitate real-time imaging of tumors while simultaneously delivering therapeutic agents, thus allowing for personalized treatment strategies .

作用机制

c(RADfC) exerts its effects primarily through binding to integrin receptors on the cell surface. This interaction triggers a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and survival. The molecular targets include the αvβ3 integrin receptor, which plays a crucial role in angiogenesis and tumor metastasis.

相似化合物的比较

Similar Compounds

c(RGDfC): Another cyclic peptide with a similar structure but different amino acid sequence.

c(RGDyK): A cyclic peptide with a tyrosine residue instead of phenylalanine.

c(RGDfV): A variant with a valine residue replacing cysteine.

Uniqueness

c(RADfC) is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities. Its high affinity for integrin receptors makes it particularly valuable for targeted therapeutic applications.

生物活性

Overview of c(RADfC)

c(RADfC) is a cyclic peptide derived from the naturally occurring RGD (arginine-glycine-aspartic acid) sequence, which is known for its role in cell adhesion and signaling. The unique amino acid composition of c(RADfC) grants it high affinity for integrin receptors, particularly the αvβ3 integrin, which is critical in processes such as angiogenesis and tumor metastasis.

The biological activity of c(RADfC) is primarily mediated through its interaction with integrin receptors on the surface of cells. Upon binding, c(RADfC) triggers various intracellular signaling pathways that regulate essential cellular functions such as:

- Cell adhesion : Enhancing the attachment of cells to extracellular matrices.

- Cell migration : Facilitating movement through signaling cascades.

- Cell survival : Promoting anti-apoptotic signals in response to environmental stresses.

This mechanism positions c(RADfC) as a potential therapeutic agent for targeting tumors and other diseases associated with aberrant integrin signaling .

Applications in Research and Medicine

c(RADfC) has shown promise in several research areas:

- Cancer Therapy : The compound is being explored for its ability to target integrins in cancer cells, potentially improving the efficacy of chemotherapeutic agents. For instance, studies have demonstrated that dual-targeting strategies using c(RADfC) can enhance tumor imaging and treatment outcomes .

- Drug Delivery Systems : Its high binding affinity allows c(RADfC) to be utilized in designing targeted drug delivery systems, particularly for delivering therapeutic agents directly to tumor sites while minimizing side effects on healthy tissues.

- Biomaterials Development : The properties of c(RADfC) are also being investigated for use in biomaterials, which can be engineered to promote tissue regeneration and repair.

Case Studies

Several case studies illustrate the effectiveness of c(RADfC) in various applications:

- Tumor Targeting with ACPPs :

- Theranostic Applications :

Comparative Analysis with Similar Compounds

c(RADfC) shares structural similarities with other cyclic peptides but exhibits unique biological activities due to its specific amino acid sequence. Below is a comparison table highlighting key differences:

| Compound | Structure | Integrin Affinity | Unique Features |

|---|---|---|---|

| c(RADfC) | Cyclic peptide | High | Targets αvβ3 integrin |

| c(RGDfC) | Cyclic peptide | Moderate | Similar but less specific |

| c(RGDyK) | Cyclic peptide | High | Contains tyrosine instead |

| c(RGDfV) | Cyclic peptide | Moderate | Valine replaces cysteine |

常见问题

Basic Research Questions

Q. How to design rigorous experimental frameworks for studying c(RADfC) in preclinical models?

Methodological Answer:

- Begin by defining the research question using frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific objectives .

- Incorporate standardized Case Report Forms (CRFs) to systematically capture variables such as dosage, administration routes, and physiological responses. Ensure CRFs include clear fields for dates (DD/MMM/YYYY format) and avoid ambiguous data entry (e.g., free-text responses for critical parameters) .

- Validate experimental protocols via pilot studies to identify confounding variables (e.g., batch variability of c(RADfC)) and refine measurement techniques .

Q. What are best practices for ensuring data accuracy and reproducibility in c(RADfC) studies?

Methodological Answer:

- Implement standardized CRF templates with predefined tick boxes, numerical entry fields, and alignment consistency to minimize transcription errors .

- Use double-blind data entry and third-party audits to verify accuracy. For example, cross-check laboratory values (e.g., pharmacokinetic data) against source documents .

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management, including metadata annotation and version control in shared repositories .

Q. How to structure a Case Report Form (CRF) for c(RADfC) clinical trials?

Methodological Answer:

- Organize CRFs into sections: inclusion/exclusion criteria, screening procedures (e.g., blood pressure, ECG), baseline demographics, and adverse event logs. Use flowcharts for multi-visit studies to track timelines .

- Include data validation rules (e.g., range checks for dosage values) and provide completion guidelines (e.g., "Use 24-hour time format for drug administration timestamps") .

- Pilot-test CRFs with a small cohort to identify usability issues before full-scale deployment .

Advanced Research Questions

Q. How to resolve contradictions in c(RADfC) experimental data across studies?

Methodological Answer:

- Conduct a systematic review to identify methodological disparities (e.g., differences in assay sensitivity or model organisms). Use triangulation to compare results from diverse techniques (e.g., HPLC vs. mass spectrometry) .

- Perform sensitivity analyses to assess how variables like sample size or storage conditions affect outcomes. For example, re-analyze datasets with outlier exclusion to test robustness .

- Publish negative results and methodological limitations to reduce publication bias and enable meta-analyses .

Q. What strategies are effective for integrating multi-omics data in c(RADfC) mechanistic studies?

Methodological Answer:

- Adopt modular experimental designs where genomics, proteomics, and metabolomics data are collected in parallel. Use batch correction algorithms to harmonize datasets .

- Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify convergent biological processes affected by c(RADfC). Validate findings with functional assays (e.g., siRNA knockdown of candidate genes) .

- Document analytical pipelines in Data Management Plans (DMPs) to ensure reproducibility, including software versions and parameter settings .

Q. How to validate machine learning models for predicting c(RADfC) bioactivity?

Methodological Answer:

- Split data into training, validation, and external test sets. Use external cohorts (e.g., public databases) to avoid overfitting .

- Evaluate model performance with metrics beyond accuracy, such as AU-ROC, precision-recall curves, and calibration plots. Compare against baseline models (e.g., random forests vs. neural networks) .

- Publish model architectures, hyperparameters, and raw data to facilitate replication .

Q. Key Recommendations

属性

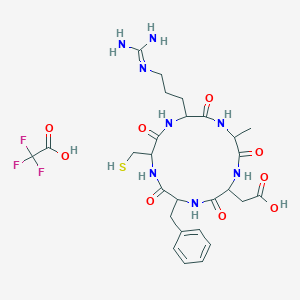

IUPAC Name |

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N8O7S.C2HF3O2/c1-13-20(36)31-17(11-19(34)35)23(39)32-16(10-14-6-3-2-4-7-14)22(38)33-18(12-41)24(40)30-15(21(37)29-13)8-5-9-28-25(26)27;3-2(4,5)1(6)7/h2-4,6-7,13,15-18,41H,5,8-12H2,1H3,(H,29,37)(H,30,40)(H,31,36)(H,32,39)(H,33,38)(H,34,35)(H4,26,27,28);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAYSWADEHNZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37F3N8O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。